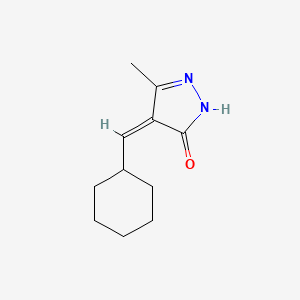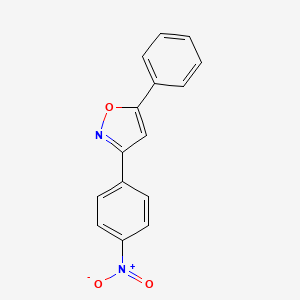
Isoxazole, 3-(4-nitrophenyl)-5-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoxazole, 3-(4-nitrophenyl)-5-phenyl- is a heterocyclic compound that features an isoxazole ring substituted with a 4-nitrophenyl group and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Isoxazole, 3-(4-nitrophenyl)-5-phenyl- typically involves the reaction of substituted chalcones with hydroxylamine hydrochloride in the presence of a base. A common method includes the following steps:
Formation of Chalcone: The initial step involves the condensation of 4-nitroacetophenone with benzaldehyde in the presence of a base such as sodium hydroxide in ethanol to form the corresponding chalcone.
Cyclization to Isoxazole: The chalcone is then reacted with hydroxylamine hydrochloride in ethanol, with the addition of potassium hydroxide, to induce cyclization and form the isoxazole ring.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for scale, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: Isoxazole, 3-(4-nitrophenyl)-5-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and nitrophenyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol, or catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro-substituted carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Isoxazole, 3-(4-nitrophenyl)-5-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antitubercular activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Isoxazole, 3-(4-nitrophenyl)-5-phenyl- exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function. The nitrophenyl group plays a crucial role in these interactions, enhancing the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
- Isoxazole, 3-(4-methylphenyl)-5-phenyl-
- Isoxazole, 3-(4-chlorophenyl)-5-phenyl-
- Isoxazole, 3-(4-bromophenyl)-5-phenyl-
Comparison: Isoxazole, 3-(4-nitrophenyl)-5-phenyl- is unique due to the presence of the nitro group, which significantly enhances its biological activity compared to its methyl, chloro, and bromo analogs. The nitro group increases the compound’s electron-withdrawing capacity, making it more reactive in various chemical and biological processes.
Propiedades
Número CAS |
31108-56-2 |
|---|---|
Fórmula molecular |
C15H10N2O3 |
Peso molecular |
266.25 g/mol |
Nombre IUPAC |
3-(4-nitrophenyl)-5-phenyl-1,2-oxazole |
InChI |
InChI=1S/C15H10N2O3/c18-17(19)13-8-6-11(7-9-13)14-10-15(20-16-14)12-4-2-1-3-5-12/h1-10H |
Clave InChI |
DXYFHYLEXIXGQV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B12908666.png)
![5-{[Bis(2-hydroxyethyl)amino]acetyl}pyrimidine-2,4(1h,3h)-dione](/img/structure/B12908669.png)

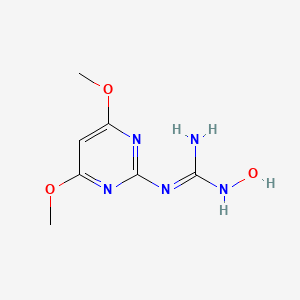

![4-[(2,4-Dioxopyrimidin-1-yl)methyl]benzamide](/img/structure/B12908689.png)
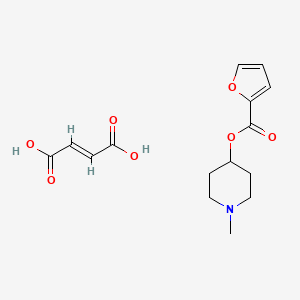
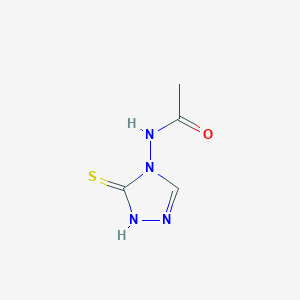
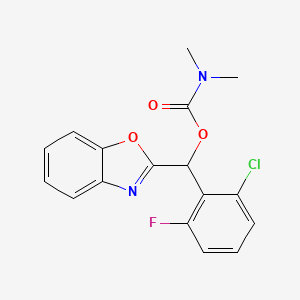
![2,2'-[(4-Chlorophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B12908703.png)
![4-[(Naphthalen-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12908707.png)
![4-[(3-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B12908710.png)

